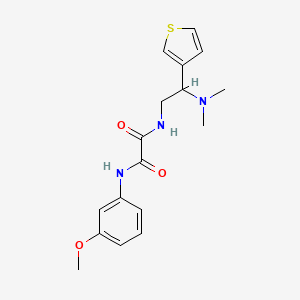

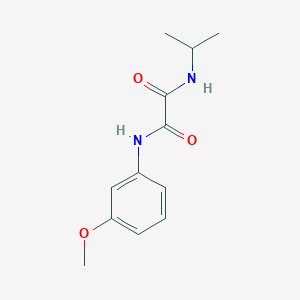

N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(3-methoxyphenyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

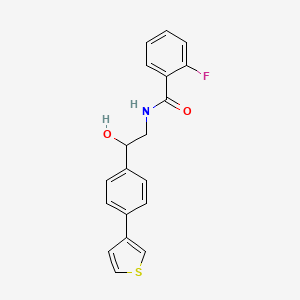

N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(3-methoxyphenyl)oxalamide, commonly known as DTEMO, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DTEMO belongs to the class of oxalamide compounds and is a derivative of the well-known drug, thalidomide. In

Wissenschaftliche Forschungsanwendungen

Polymer Applications and Characterization

A novel cationic polymer poly(N,N-dimethyl-N-[3-(methacroylamino) propyl]-N-[2-[(2-nitrophenyl)methoxy]-2-oxo-ethyl]ammonium chloride) was synthesized by free-radical polymerization. It transitions from a cationic to a zwitterionic form upon exposure to UV light, which can be utilized to condense and release double-strand DNA. This light-responsive property also enables the switching of antibacterial activity, showcasing potential in biomedical applications such as gene delivery systems and antibacterial coatings (Sobolčiak et al., 2013).

Anticancer Activity

Cobalt(II) complexes of an N,O donor Schiff base exhibited promising anticancer activity against various carcinoma cells, including lung, colorectal, and hepatocellular carcinoma cells. The complexes were characterized by spectroscopic analysis, thermal, and redox studies, suggesting their potential as therapeutic agents (Das et al., 2014).

Synthesis and Applications in Heterocyclic Chemistry

Research into the synthesis of heterocyclic systems revealed that methyl and phenylmethyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate derivatives are precursors in the preparation of various heterocyclic compounds, such as pyrido-[1,2-a]pyrimidin-4-ones. These compounds have potential applications in pharmaceuticals and agrochemicals due to their structural complexity and biological activity (Selič et al., 1997).

Fluorescent Probes for Metal Ions and Amino Acids

Polythiophene-based conjugated polymers have been synthesized and shown to be highly selective and sensitive towards Hg2+ and Cu2+ ions in aqueous solutions. These polymers operate through electrostatic effects and complexation mechanisms, offering applications as fluorescent probes for environmental monitoring and biochemical assays. Additionally, the Cu2+ complexed form of these polymers can act as a fluorescent probe for the label-free detection of amino acids, indicating their versatility in sensor technology (Guo et al., 2014).

Eigenschaften

IUPAC Name |

N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-N'-(3-methoxyphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3S/c1-20(2)15(12-7-8-24-11-12)10-18-16(21)17(22)19-13-5-4-6-14(9-13)23-3/h4-9,11,15H,10H2,1-3H3,(H,18,21)(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTSLEYHOBLACSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)C(=O)NC1=CC(=CC=C1)OC)C2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(3-methoxyphenyl)oxalamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-methyl 2-(2-((2,4-dimethylthiazole-5-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2773915.png)

![Methyl 4-fluoro-2-[(oxan-3-ylmethyl)amino]benzoate](/img/structure/B2773917.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2773918.png)

![ethyl (E)-3-[4-[(4-methyl-6-methylsulfanyl-2-propan-2-ylpyrimidine-5-carbonyl)amino]phenyl]prop-2-enoate](/img/structure/B2773920.png)

![2-{[4-(Hydroxymethyl)phenyl]methyl}isoindole-1,3-dione](/img/structure/B2773921.png)

![Cyclopent-3-en-1-yl-[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2773925.png)